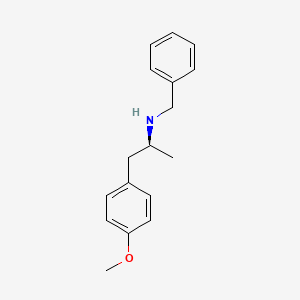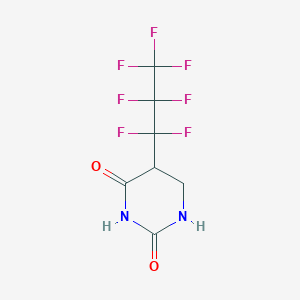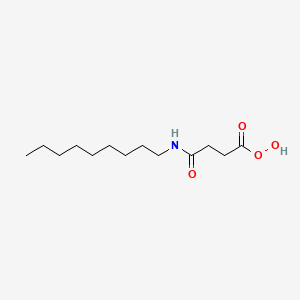
(2S)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2S)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine is a chiral compound with a complex structure that includes a benzyl group, a methoxy group, and an alpha-methylbenzeneethanamine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable aromatic compound.
Introduction of the Methoxy Group: The methoxy group can be added via a methylation reaction using methanol and a strong base such as sodium hydride.
Formation of the Alpha-Methylbenzeneethanamine Backbone: This step involves the condensation of an appropriate amine with an aldehyde or ketone, followed by reduction to form the ethanamine backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, chiral resolution techniques or asymmetric synthesis methods may be employed to obtain the desired enantiomer.
化学反応の分析
Types of Reactions
(2S)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2S)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
作用機序
The mechanism of action of (2S)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptors, leading to changes in cellular signaling and physiological responses.
類似化合物との比較
Similar Compounds
®-N-Benzyl-4-methoxy-alpha-methylbenzeneethanamine: The enantiomer of the compound with different stereochemistry.
N-Benzyl-4-methoxy-alpha-methylbenzeneethanamine: The racemic mixture containing both enantiomers.
N-Benzyl-4-methoxybenzeneethanamine: Lacks the alpha-methyl group, leading to different chemical and biological properties.
Uniqueness
(2S)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine is unique due to its specific stereochemistry, which can result in distinct interactions with biological targets compared to its enantiomer or racemic mixture. This uniqueness can influence its pharmacological profile and potential therapeutic applications.
特性
分子式 |
C17H21NO |
|---|---|
分子量 |
255.35 g/mol |
IUPAC名 |
(2S)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C17H21NO/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15/h3-11,14,18H,12-13H2,1-2H3/t14-/m0/s1 |
InChIキー |
CVGPWMGXKOKNFD-AWEZNQCLSA-N |
異性体SMILES |
C[C@@H](CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2 |
正規SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[(furan-2-yl)methyl]amino}acetate](/img/structure/B8648747.png)









![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{(3-(1H-tetrazol-1-yl)-phenyl]oxy}acetamide](/img/structure/B8648838.png)


